molecular formula C33H40O20 B3026807 Kaempferol 3,4 inverted exclamation marka-diglucoside 7-rhamnoside CAS No. 1131009-93-2

Kaempferol 3,4 inverted exclamation marka-diglucoside 7-rhamnoside

Cat. No. B3026807
CAS RN: 1131009-93-2
M. Wt: 756.7 g/mol
InChI Key: IJQUDJBAKAHEBK-WCFGCZRRSA-N
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Description

Kaempferol 3,4′-diglucoside 7-rhamnoside is a chemical compound with diverse applications in scientific research . It is a primary reference substance with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities .

Scientific Research Applications

Antioxidant Activity

Kaempferol 3,4′-diglucoside 7-rhamnoside exhibits potent antioxidant properties. As an antioxidant, it helps neutralize harmful free radicals in the body, protecting cells and tissues from oxidative damage. Researchers have investigated its potential role in preventing age-related diseases, including neurodegenerative conditions and cardiovascular disorders .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from arthritis to cancer. Studies suggest that this compound possesses anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory molecules, making it a promising candidate for managing chronic inflammatory conditions .

Antimicrobial Activity

Researchers have explored the compound’s antimicrobial properties. It shows activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing novel antibiotics or antimicrobial agents .

Neuroprotective Potential

Due to its antioxidant and anti-inflammatory properties, Kaempferol 3,4′-diglucoside 7-rhamnoside may have neuroprotective effects. It could help prevent or mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s by reducing oxidative stress and inflammation in brain cells .

Skin Health and UV Protection

Flavonoids, including kaempferol derivatives, are known for their skin benefits. This compound may protect skin cells from UV radiation-induced damage. It could be a valuable ingredient in skincare products or sunscreens .

Mechanism of Action

Kaempferol has been found to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .

Safety and Hazards

The safety information available indicates that Kaempferol 3,4′-diglucoside 7-rhamnoside is classified under Storage Class Code 11 - Combustible Solids . The flash point is not applicable . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.

properties

IUPAC Name

5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(47-10)49-13-6-14(36)18-15(7-13)50-29(30(22(18)40)53-33-28(46)25(43)21(39)17(9-35)52-33)11-2-4-12(5-3-11)48-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26+,27-,28-,31?,32?,33?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQUDJBAKAHEBK-WCFGCZRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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